Cas no 1261454-66-3 (3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde)

3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde
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- インチ: 1S/C10H9F2IO/c11-10(12)9-6-8(13)4-3-7(9)2-1-5-14/h3-6,10H,1-2H2
- InChIKey: HOCNMNTZIOGGKL-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C(F)F)C=1)CCC=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 187
- XLogP3: 2.9
- トポロジー分子極性表面積: 17.1
3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013005046-500mg |
3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde |
1261454-66-3 | 97% | 500mg |
$823.15 | 2023-09-03 | |
Alichem | A013005046-1g |
3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde |
1261454-66-3 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A013005046-250mg |
3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde |
1261454-66-3 | 97% | 250mg |
$499.20 | 2023-09-03 |
3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehydeに関する追加情報
Introduction to 3-(2'-(Difluoromethyl)-4'-iodophenyl)propionaldehyde (CAS No. 1261454-66-3)
3-(2'-(Difluoromethyl-4'-iodophenyl)propionaldehyde) is a sophisticated organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1261454-66-3, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic chemistry. The presence of both difluoromethyl and iodophenyl substituents makes it a versatile intermediate for constructing complex molecular architectures, which is particularly valuable in the design of novel therapeutic agents.
The difluoromethyl group is a key feature of this compound, known for its ability to enhance metabolic stability and binding affinity in drug molecules. This property has been extensively studied in the context of developing small-molecule inhibitors and activators. Recent research has highlighted the role of difluoromethyl-containing compounds in improving pharmacokinetic profiles, particularly in terms of reducing susceptibility to metabolic degradation. The incorporation of this moiety into drug candidates has shown promising results in preclinical studies, where it contributes to prolonged half-life and increased bioavailability.
The iodophenyl moiety, on the other hand, provides an additional layer of functional diversity, enabling further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. The iodine atom serves as an excellent handle for these transformations, facilitating the synthesis of complex scaffolds with high precision. This makes 3-(2'-(Difluoromethyl-4'-iodophenyl)propionaldehyde a valuable building block for medicinal chemists aiming to develop innovative therapeutic strategies.
In the realm of pharmaceutical research, the compound has been explored for its potential role in modulating various biological pathways. The combination of the difluoromethyl and iodophenyl groups suggests that this molecule could exhibit multiple modes of action, making it a candidate for multitargeted drug design. Studies have indicated that such structural features can enhance interactions with biological receptors, leading to improved efficacy and reduced side effects. The ability to fine-tune these interactions through structural modifications offers a significant advantage in the development of next-generation therapeutics.
The synthetic pathways involving 3-(2'-(Difluoromethyl-4'-iodophenyl)propionaldehyde have also been optimized for scalability and efficiency. Advanced synthetic methodologies have been employed to streamline the production process, ensuring high yields and purity levels. These advancements are crucial for translating laboratory discoveries into clinical applications, where consistency and reliability are paramount. The compound's stability under various reaction conditions further underscores its suitability for industrial-scale synthesis.
Recent breakthroughs in computational chemistry have also contributed to a deeper understanding of the compound's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing derivatives with enhanced properties. These computational approaches complement traditional experimental techniques, offering a holistic view of the compound's potential applications. By integrating experimental data with theoretical predictions, researchers can accelerate the discovery process and identify promising candidates for further development.
The role of 3-(2'-(Difluoromethyl-4'-iodophenyl)propionaldehyde in drug discovery extends beyond its use as an intermediate. It has been employed in the synthesis of novel molecules targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The structural flexibility offered by its core framework allows for the creation of diverse analogs with tailored biological activities. This adaptability is particularly valuable in addressing complex diseases that require multifaceted therapeutic interventions.
In conclusion, 3-(2'-(Difluoromethyl-4'-iodophenyl)propionaldehyde represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with its synthetic versatility, make it an indispensable tool for researchers developing innovative drug therapies. As our understanding of biological mechanisms continues to evolve, compounds like this are poised to play a pivotal role in shaping the future of medicine.
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